molecular formula C6H11NO B1464646 (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine CAS No. 1082041-24-4

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine

Cat. No. B1464646
CAS RN: 1082041-24-4
M. Wt: 113.16 g/mol
InChI Key: SBUCEWQGSWXYKO-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine” is a heterocyclic organic compound . It is also known as DHPMA. The IUPAC name and other details are not available .

Scientific Research Applications

Drug Discovery and Development

The structure of (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine is a key scaffold in medicinal chemistry. It has been utilized in the synthesis of ATM kinase inhibitors , which are crucial in the development of cancer therapies . These inhibitors work by targeting the ATM kinase, a critical enzyme in the DNA damage response pathway, and have shown potential in enhancing the efficacy of DNA double-strand break-inducing agents in preclinical models.

Synthesis of Natural Product Analogues

Compounds containing the 2H-pyran ring, such as our subject compound, are often used as intermediates in the synthesis of natural product analogues . These analogues can possess a variety of biological activities and are valuable in the study of biological processes and the development of new therapeutics.

Pharmacological Research

The pharmacological profile of (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine is significant due to its potential antitumor, antifungal, and antimicrobial activities . This makes it a valuable compound for further research and development in various therapeutic areas.

properties

IUPAC Name

3,6-dihydro-2H-pyran-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUCEWQGSWXYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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